molecular formula C15H18N4 B4553781 4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine

4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B4553781
M. Wt: 254.33 g/mol
InChI Key: WLWDDIRPVYUHMF-UHFFFAOYSA-N
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Description

4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.153146591 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship Studies

A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor, with SAR studies leading to compounds showing potent in vitro activity and anti-inflammatory effects in animal models. These studies highlighted the potential of H4R antagonists in pain management, demonstrating the importance of optimizing the pyrimidine core and substituents for enhanced biological activity (Altenbach et al., 2008).

Anticancer and Anti-5-lipoxygenase Activity

Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structural modifications led to compounds with significant activity, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Nonlinear Optical Applications

The study of thiopyrimidine derivatives revealed their promising applications in nonlinear optics (NLO), with DFT/TDDFT analysis showing significant NLO properties. These findings indicate the potential use of pyrimidine derivatives in optoelectronic applications (Hussain et al., 2020).

Anti-anoxic Activity

Research into novel 4-(3-nitrophenyl)pyridine and pyrimidine derivatives revealed compounds with significant anti-anoxic activity in mice, highlighting the therapeutic potential of these molecules in cerebral protection (Kuno et al., 1993).

Cholinesterase and Aβ-aggregation Inhibition

2,4-Disubstituted pyrimidine derivatives were synthesized and identified as dual inhibitors of cholinesterase and amyloid-β aggregation, offering a novel approach for Alzheimer's disease therapy. These compounds demonstrated potent inhibitory activity and selectivity, suggesting their potential as therapeutic agents (Mohamed et al., 2011).

Antibacterial Activity

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity showcased a new class of antimicrobial agents. This research emphasizes the utility of pyrimidine derivatives in developing new antimicrobial treatments (Rostamizadeh et al., 2013).

Properties

IUPAC Name

4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-13-11-15(17-12-16-13)19-9-7-18(8-10-19)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWDDIRPVYUHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.